molecular formula C18H20N2O3 B15215166 4-Oxazolecarboxylic acid, 5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]- CAS No. 213385-69-4

4-Oxazolecarboxylic acid, 5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]-

Cat. No.: B15215166
CAS No.: 213385-69-4
M. Wt: 312.4 g/mol
InChI Key: LXHCXHJNTLZZMJ-NSHDSACASA-N
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Description

(S)-5-(1H-Indol-3-yl)-2-(3-methylpentyl)oxazole-4-carboxylic acid is a synthetic organic compound that features an indole moiety, an oxazole ring, and a carboxylic acid functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(1H-Indol-3-yl)-2-(3-methylpentyl)oxazole-4-carboxylic acid typically involves multi-step organic synthesis The process may start with the preparation of the indole derivative, followed by the formation of the oxazole ring through cyclization reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(1H-Indol-3-yl)-2-(3-methylpentyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The indole and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or oxazole rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-5-(1H-Indol-3-yl)-2-(3-methylpentyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and oxazole rings may facilitate binding to these targets, leading to modulation of biological pathways. The carboxylic acid group can also play a role in the compound’s activity by influencing its solubility and interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Oxazole-4-carboxylic acid: A compound with a similar oxazole ring and carboxylic acid group.

Uniqueness

(S)-5-(1H-Indol-3-yl)-2-(3-methylpentyl)oxazole-4-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

213385-69-4

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C18H20N2O3/c1-3-11(2)8-9-15-20-16(18(21)22)17(23-15)13-10-19-14-7-5-4-6-12(13)14/h4-7,10-11,19H,3,8-9H2,1-2H3,(H,21,22)/t11-/m0/s1

InChI Key

LXHCXHJNTLZZMJ-NSHDSACASA-N

Isomeric SMILES

CC[C@H](C)CCC1=NC(=C(O1)C2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

CCC(C)CCC1=NC(=C(O1)C2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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